5-chloro-N-methylpyrazine-2-carboxamide
Overview
Description
Synthesis Analysis
The compound can be synthesized by the reaction of 5-hydroxy-2-pyrazine carboxylic acid, thionyl chloride, methylamine hydrochloride, and TEA . This process involves the formation of a carboxamide group, which is a common functional group in organic chemistry.Molecular Structure Analysis
The molecular structure of 5-chloro-N-methylpyrazine-2-carboxamide consists of a pyrazine ring, which is a six-membered aromatic ring with two nitrogen atoms, substituted with a chlorine atom, a methyl group, and a carboxamide group. The presence of these functional groups can significantly influence the compound’s reactivity and properties.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, pyrazine derivatives, in general, are known to participate in various types of reactions. These include cyclization, ring annulation, cycloaddition, and direct C-H arylation .Scientific Research Applications
Synthesis and Antimicrobial Activity
Research into the chemistry of pyrazine derivatives has led to the synthesis of compounds with notable antitumor and antimicrobial activities. Novel N-arylpyrazole-containing enaminones were synthesized and showed cytotoxic effects comparable to standard treatments like 5-fluorouracil against human breast and liver carcinoma cell lines, alongside evaluated antimicrobial activity (S. Riyadh, 2011).
Antimycobacterial Applications
5-Chloropyrazinamide derivatives have demonstrated broad spectrum antimycobacterial activity against Mycobacterium tuberculosis, with certain modifications enhancing activity and selectivity while reducing cytotoxicity. This highlights the potential for these compounds in treating tuberculosis, especially given the structure-activity relationships that allow for the tuning of their pharmacological profile (J. Zítko et al., 2013).
Inhibitors of Parasitic Enzymes
The development of selective inhibitors for calcium-dependent protein kinase-1 from parasites like Toxoplasma gondii and Cryptosporidium parvum using 5-aminopyrazole-4-carboxamide as a scaffold has provided low nanomolar inhibitory potencies. These inhibitors exhibit promising antiparasitic activities, suggesting a new avenue for therapeutic intervention against these pathogens (Zhongsheng Zhang et al., 2014).
Synthesis of Novel Heterocycles
Research into the synthesis of novel heterocycles from pyrazine derivatives has opened new pathways for creating compounds with potential biological activities. For instance, the regioselective synthesis of substituted pyrazolo[1,5-a]pyrimidine-3-carboxamides and their structural manipulation have been explored, indicating the versatility of pyrazine derivatives in medicinal chemistry (Miha Drev et al., 2014).
Anti-Depressant Properties
A novel series of 3-ethoxyquinoxalin-2-carboxamides designed to act as 5-HT3 receptor antagonists based on a ligand-based approach showed promising anti-depressant-like activity. This underscores the potential of pyrazine derivatives in designing new treatments for depression, demonstrating the broad applicability of these compounds in neuroscience (R. Mahesh et al., 2011).
Properties
IUPAC Name |
5-chloro-N-methylpyrazine-2-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN3O/c1-8-6(11)4-2-10-5(7)3-9-4/h2-3H,1H3,(H,8,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTMQCCYEWVSVPW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CN=C(C=N1)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1049025-94-6 | |
Record name | 5-chloro-N-methylpyrazine-2-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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